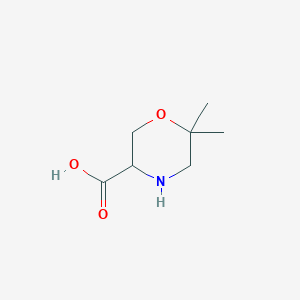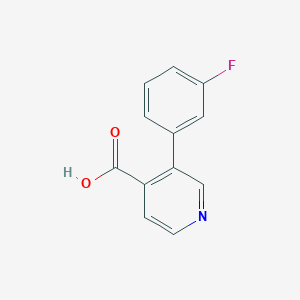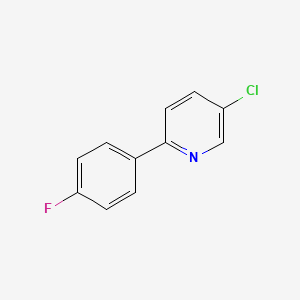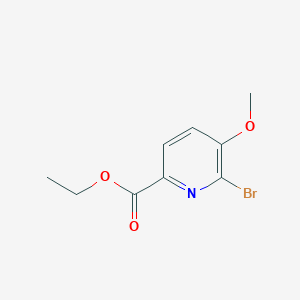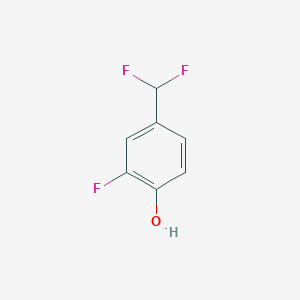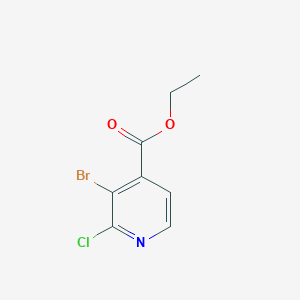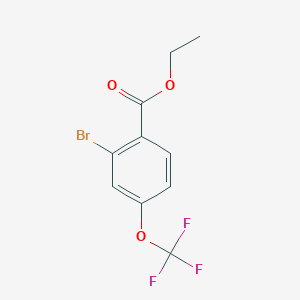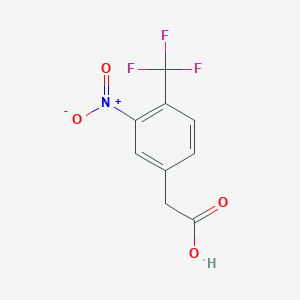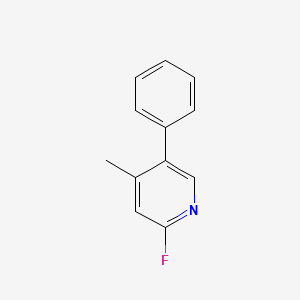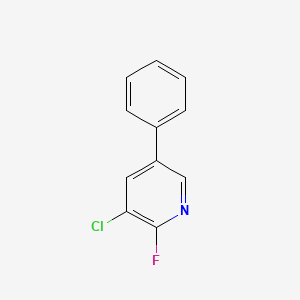
3-Chloro-2-fluoro-5-phenylpyridine
Overview
Description
3-Chloro-2-fluoro-5-phenylpyridine is a chemical compound with the molecular formula C11H7ClFN . It is a halogenated pyridine derivative and a fluorinated building block .
Synthesis Analysis
The synthesis of 3-Chloro-2-fluoro-5-phenylpyridine involves complex chemical reactions . It is a part of the broader field of fluorinated pyridines synthesis, which includes the synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles .Molecular Structure Analysis
The molecular structure of 3-Chloro-2-fluoro-5-phenylpyridine is represented by the InChI code1S/C11H7ClFN/c12-10-6-9(7-14-11(10)13)8-4-2-1-3-5-8/h1-7H . This code provides a unique representation of the compound’s molecular structure. Chemical Reactions Analysis
The chemical reactions involving 3-Chloro-2-fluoro-5-phenylpyridine are complex and involve various stages . The compound is part of the broader field of fluorinated pyridines, which have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .Physical And Chemical Properties Analysis
The molecular weight of 3-Chloro-2-fluoro-5-phenylpyridine is 207.63 . It should be stored at a temperature of 2-8°C .Scientific Research Applications
Metallation of π-Deficient Heterocyclic Compounds
Research on the metallation of π-deficient heterocyclic compounds, including fluoropyridines, highlights significant developments in the field. The study of 3-fluoropyridine metallation regioselectivity, for example, shows that chemoselective lithiation can lead to the formation of 2,3- or 3,4-disubstituted pyridines under varying conditions. This research underlines the importance of solvent, temperature, and metallating agent in achieving high regioselectivity, which could be relevant to the synthesis processes involving 3-Chloro-2-fluoro-5-phenylpyridine (Marsais & Quéguiner, 1983).
Fluorinated Compounds in Cancer Research
The role of fluorinated compounds, such as 5-fluorouracil (5-FU), in cancer chemotherapy has been extensively reviewed, demonstrating their clinical usefulness in palliating advanced cancer. The synthesis, pharmacology, and clinical applications of these compounds provide insights into how fluorinated pyridines could be utilized in developing new therapeutic agents (Heidelberger & Ansfield, 1963).
Fluorous Porphyrinoids for Advanced Materials
Fluorinated porphyrinoids, due to their enhanced photo and oxidative stability, find applications in sensors, photonic devices, and as components for solar cells, among others. This reflects the potential utility of fluorinated pyridines in the development of functional materials with specific optical and electronic properties (Aggarwal et al., 2021).
NEXAFS Studies on Transition Metal Compounds
NEXAFS investigations of transition metal compounds, including oxides, nitrides, carbides, and sulfides, shed light on their electronic and structural properties. This area of research may encompass studies involving 3-Chloro-2-fluoro-5-phenylpyridine as a precursor or intermediate in the synthesis of complex materials (Chen, 1998).
Safety and Hazards
3-Chloro-2-fluoro-5-phenylpyridine is considered hazardous . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing eye/face protection .
Future Directions
The future directions in the field of 3-Chloro-2-fluoro-5-phenylpyridine and related compounds involve the development of new synthesis methods and the exploration of their potential applications . Fluorine-containing substituents are most commonly incorporated into carbocyclic aromatic rings, and a large number of compounds possessing fluorine-containing substituents on aryl rings have been commercialized as agricultural active ingredients . The interest towards the development of fluorinated chemicals has been steadily increasing .
Mechanism of Action
Target of Action
It’s known that this compound is used in suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The targets in this case would be the carbon atoms involved in the bond formation.
Mode of Action
In the context of Suzuki–Miyaura coupling, 3-Chloro-2-fluoro-5-phenylpyridine may interact with its targets (carbon atoms) through a palladium-catalyzed process . This process involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of suzuki–miyaura coupling, the compound contributes to the formation of carbon–carbon bonds , which are fundamental to many biochemical pathways and structures.
Result of Action
The molecular and cellular effects of 3-Chloro-2-fluoro-5-phenylpyridine’s action would largely depend on the specific context of its use. In the context of Suzuki–Miyaura coupling, the compound contributes to the formation of carbon–carbon bonds , which can lead to the synthesis of complex organic molecules.
Action Environment
The action, efficacy, and stability of 3-Chloro-2-fluoro-5-phenylpyridine can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling process is known for its mild and functional group tolerant reaction conditions , suggesting that the compound’s action may be influenced by factors such as temperature, pH, and the presence of other chemical groups.
properties
IUPAC Name |
3-chloro-2-fluoro-5-phenylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClFN/c12-10-6-9(7-14-11(10)13)8-4-2-1-3-5-8/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNURWZUSQAEIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(N=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-fluoro-5-phenylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(Tert-butoxycarbonyl)amino]-3-(3,4-difluorophenyl)propanoic acid](/img/structure/B3222629.png)
